3-(aminomethyl)-2-methylaniline dihydrochloride
Description
Properties
CAS No. |
2703775-03-3 |
|---|---|
Molecular Formula |
C8H14Cl2N2 |
Molecular Weight |
209.11 g/mol |
IUPAC Name |
3-(aminomethyl)-2-methylaniline;dihydrochloride |
InChI |
InChI=1S/C8H12N2.2ClH/c1-6-7(5-9)3-2-4-8(6)10;;/h2-4H,5,9-10H2,1H3;2*1H |
InChI Key |
XSPWHTDDQREPSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1N)CN.Cl.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-2-methylaniline dihydrochloride typically involves the following steps:
Nitration: The starting material, 2-methylaniline, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Formylation: The resulting 3-amino-2-methylaniline is subjected to formylation using formaldehyde to introduce the aminomethyl group.
Hydrochloride Formation: Finally, the compound is converted to its dihydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-2-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: It can be reduced to form more reduced amine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine, nitric acid, and sulfuric acid are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemical Properties and Reactions
3-(Aminomethyl)-2-methylaniline dihydrochloride is characterized by an aminomethyl group attached to a benzene ring, along with a methyl group at the ortho position. This structural arrangement allows it to participate in various chemical reactions:
- Oxidation : Can be oxidized to form quinones or other derivatives.
- Reduction : Can be reduced to generate more reduced amine derivatives.
- Substitution Reactions : The aromatic ring can undergo electrophilic substitution reactions such as halogenation and nitration.
Chemistry
In the field of chemistry, this compound serves as an important intermediate in synthesizing various organic compounds and dyes. Its unique structure allows for the development of new materials with specific properties.
Biology
The compound is employed in biological research to study enzyme mechanisms and as a substrate in biochemical assays. Its ability to form hydrogen bonds enhances its interaction with biological molecules, making it useful for investigating molecular pathways and interactions.
Medicine
In medicinal chemistry, this compound is a precursor for synthesizing pharmaceutical drugs. Its structural features may contribute to the therapeutic effects of resulting compounds, making it a valuable asset in drug development.
Industry
The compound is utilized in producing polymers, resins, and other industrial chemicals. Its reactivity facilitates the creation of materials with desired characteristics, supporting advancements in material science.
Case Studies
- Synthesis of Dyes : Research has demonstrated that this compound can be used to create azo dyes through coupling reactions with diazonium salts. These dyes exhibit vibrant colors and are applied in textile industries.
- Enzyme Interaction Studies : In a study investigating enzyme kinetics, this compound was used as a substrate for specific enzymes, revealing insights into catalytic mechanisms and substrate specificity.
- Pharmaceutical Development : A case study highlighted its role in synthesizing novel analgesics, where modifications to the aminomethyl group enhanced efficacy against pain receptors, showcasing its potential in therapeutic applications.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-2-methylaniline dihydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Key Observations:
Substituent Reactivity: The aminomethyl group in the target compound offers higher nucleophilicity compared to the chloromethyl group in 3-(chloromethyl)-N,N-dimethylaniline hydrochloride, enabling easier participation in condensation reactions . In contrast, 2,6-dimethylaniline hydrochloride lacks an amine group on the ring, limiting its utility in coupling reactions but enhancing thermal stability for polymer applications .
Salt Form and Solubility: Dihydrochloride salts (e.g., target compound and 3-(2-aminoethyl)-phenylamine dihydrochloride) exhibit superior water solubility compared to monohydrochlorides (e.g., 3'-aminoacetanilide hydrochloride), facilitating their use in aqueous-phase reactions . The monohydrate form of 3-chloro-2-methylanilinium chloride enhances crystallinity, as demonstrated in hydrogen-bonding studies .
Synthetic Routes: The target compound is synthesized via reductive amination of 3-nitro-2-methylbenzyl chloride, followed by dihydrochloride salt formation . In contrast, 3'-aminoacetanilide hydrochloride is prepared by acetylation of m-phenylenediamine, highlighting differences in functional group protection strategies .
Stability and Handling Considerations
- This compound is hygroscopic and requires storage under inert conditions to prevent decomposition, unlike the more stable 2,6-dimethylaniline hydrochloride .
- Compounds with electron-withdrawing groups (e.g., 3-chloromethyl derivatives) exhibit lower thermal stability compared to those with electron-donating methyl or amine groups .
Biological Activity
3-(Aminomethyl)-2-methylaniline dihydrochloride, a compound characterized by its amino and methyl groups attached to a phenyl ring, has garnered attention for its significant biological activity. This article delves into its pharmacological properties, synthesis methods, and comparative studies with structurally similar compounds.
- Molecular Formula : C9H13Cl2N
- Molecular Weight : Approximately 209.12 g/mol
- Structure : The presence of an amino group and a methyl group contributes to its reactivity and biological interactions.
Biological Activity
Research indicates that this compound exhibits several important biological activities:
- Nitric Oxide Synthase Pathways : It influences nitric oxide synthase, which is crucial for vasodilation and immune response modulation. This pathway is significant in various physiological processes, including cardiovascular health and inflammatory responses.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial activity, making it relevant in therapeutic contexts against bacterial infections.
- Cytotoxicity : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Some studies have reported that derivatives of similar compounds show enhanced cytotoxicity compared to standard treatments like 5-fluorouracil, indicating potential as an anticancer agent .
Comparative Analysis
To better understand the unique features of this compound, a comparison with structurally similar compounds is presented below:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-(Aminomethyl)-N-methylaniline | C9H12ClN | Lacks dihydrochloride salt; different substitution pattern. |
| 4-(Aminomethyl)-3-methylaniline dihydrochloride | C9H12ClN | Different position of amino group; potential variation in biological activity. |
| N-[1-(aminomethyl)cyclopentyl]-2-methylaniline | C10H15N | Cyclopentyl substitution offers distinct steric effects. |
This table highlights how the specific structural arrangement of this compound influences its reactivity and biological interactions compared to other related compounds.
Synthesis Methods
The synthesis of this compound can be achieved through various methods, emphasizing its accessibility for research and industrial applications. Common synthetic routes include:
- Mannich Reaction : Involves the reaction of formaldehyde with an amine and a ketone or aldehyde to form the desired product.
- Electrophilic Substitution : Utilizes nitroalkanes in the presence of catalysts to achieve the desired amine structure .
Case Studies
Several case studies have investigated the biological activity of this compound:
- Study on Nitric Oxide Synthase Inhibition : A study demonstrated that the compound significantly affects nitric oxide levels in vitro, suggesting potential applications in treating conditions involving vascular dysfunction.
- Antimicrobial Efficacy Testing : Research conducted on various bacterial strains showed that the compound exhibited varying degrees of antimicrobial activity, warranting further exploration into its therapeutic applications.
Q & A
Q. What are the key synthetic routes for 3-(aminomethyl)-2-methylaniline dihydrochloride, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The synthesis typically involves sequential steps: (1) nitration of 2-methylaniline to introduce nitro groups, (2) selective reduction of nitro to amino groups using catalysts like Pd/C under hydrogen, (3) formylation of the amino group to introduce an aminomethyl moiety, and (4) conversion to the dihydrochloride salt via HCl treatment. Key optimizations include temperature control during nitration (0–5°C to avoid byproducts) and pH adjustments during salt formation (pH ~2–3 for precipitation). Catalyst loading (e.g., 5% Pd/C) and reaction time (12–24 hours for reduction) significantly affect yields .
Q. Which analytical techniques are most effective for characterizing purity and structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substitution patterns (e.g., aminomethyl at position 3, methyl at position 2).
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% typically required for research-grade material).
- Mass Spectrometry (MS) : ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 221.5 for the free base).
- Elemental Analysis : Matches calculated vs. observed C/H/N/Cl ratios to confirm stoichiometry .
Q. How does the dihydrochloride form influence solubility and stability in aqueous solutions?
- Methodological Answer : The dihydrochloride salt enhances aqueous solubility (up to 50 mg/mL in water at 25°C) due to ionic interactions. Stability studies under varying pH (3–7) and temperature (4°C vs. 25°C) show optimal degradation resistance at pH 5–6. Gravimetric analysis after lyophilization confirms minimal decomposition over 6 months when stored desiccated at -20°C .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s interaction with biological targets, such as enzymes or receptors?
- Methodological Answer : The aminomethyl group participates in hydrogen bonding with active-site residues (e.g., in kinases or GPCRs), while the methyl group at position 2 enhances hydrophobic interactions. Computational docking (AutoDock Vina) and mutagenesis studies (e.g., alanine scanning) can identify critical binding residues. Surface plasmon resonance (SPR) quantifies binding affinity (KD values in µM–nM range) .
Q. How do structural modifications (e.g., halogen substitution or positional isomerism) affect biological activity compared to analogs?
- Methodological Answer :
- Chlorine vs. Methyl Substitution : Chlorine at position 5 (as in 3-(aminomethyl)-5-chloroaniline dihydrochloride) increases electrophilicity, enhancing covalent binding to cysteine residues.
- Positional Isomerism : Moving the methyl group to position 4 reduces steric hindrance, improving target engagement (e.g., IC50 shifts from 10 µM to 2 µM in kinase assays).
Comparative studies use dose-response curves (e.g., IC50, EC50) and molecular dynamics simulations (GROMACS) to validate structure-activity relationships .
Q. How should researchers address contradictions in reported bioactivity data across studies using similar analogs?
- Methodological Answer : Discrepancies often arise from variations in assay conditions (e.g., buffer ionic strength, ATP concentrations in kinase assays). Standardization strategies include:
- Internal Controls : Use reference inhibitors (e.g., staurosporine for kinase assays).
- Data Normalization : Express activity as % inhibition relative to vehicle controls.
Meta-analysis of published data (e.g., ChEMBL database) identifies outliers and highlights protocol-dependent variability .
Q. What strategies optimize reaction conditions for large-scale synthesis without compromising purity?
- Methodological Answer :
- Flow Chemistry : Continuous nitration/reduction steps reduce reaction time (from 24 hours to 2 hours) and improve safety.
- In Situ Monitoring : FTIR or Raman spectroscopy tracks intermediate formation (e.g., nitro to amine conversion).
- Crystallization Optimization : Antisolvent addition (e.g., ethanol) during salt formation increases crystal uniformity (≥95% purity, confirmed by XRD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
